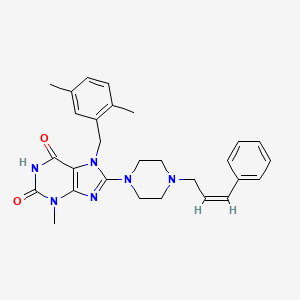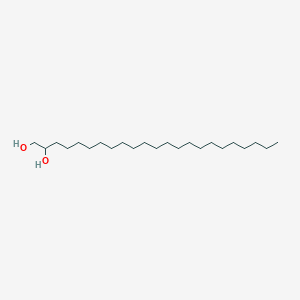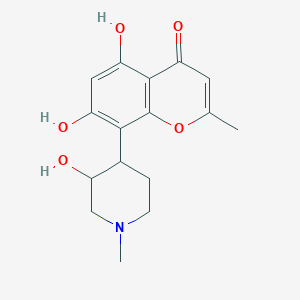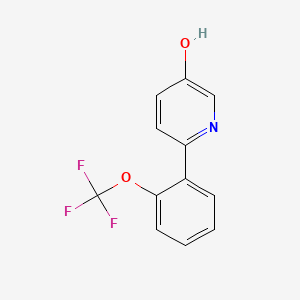
6-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol is a chemical compound with the molecular formula C12H8F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridin-3-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol typically involves the reaction of 2-(trifluoromethoxy)benzaldehyde with 3-hydroxypyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-(2-(Trifluoromethoxy)phenyl)pyridin-3-one, while reduction could produce 6-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine.
Wissenschaftliche Forschungsanwendungen
6-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Trifluoromethyl)pyridin-3-ol
- 3-(Trifluoromethyl)pyridin-2-ol
- 6-(Trifluoromethoxy)pyridin-3-amine
Uniqueness
6-(2-(Trifluoromethoxy)phenyl)pyridin-3-ol is unique due to the presence of both a trifluoromethoxy group and a pyridin-3-ol moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H8F3NO2 |
|---|---|
Molekulargewicht |
255.19 g/mol |
IUPAC-Name |
6-[2-(trifluoromethoxy)phenyl]pyridin-3-ol |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-4-2-1-3-9(11)10-6-5-8(17)7-16-10/h1-7,17H |
InChI-Schlüssel |
GHDFPXFDFOKPJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



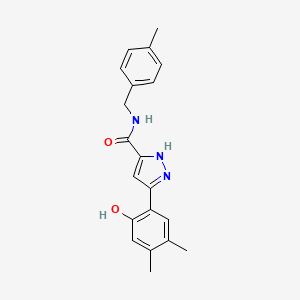
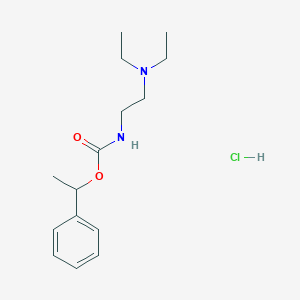

![9-(2,4-dimethoxyphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14083600.png)

![5-(2-hydroxy-5-methylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14083611.png)
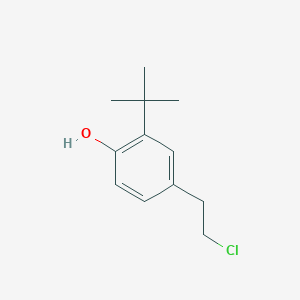
![7-Methyl-1-(3-propoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083632.png)
![Aluminate(4-),chloro[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-N29,N30,N31,N32]-, tetrahydrogen, (SP-5-12)-](/img/structure/B14083637.png)
![Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-(5-O-acetyl-a-D-ribofuranosyl)-5,6-dimethyl-1H-benzimidazole-kN3]](/img/structure/B14083643.png)
